molecular formula C18H14Br2 B14801568 4,4'-Dibromo-p-terphenyl

4,4'-Dibromo-p-terphenyl

Cat. No.: B14801568
M. Wt: 390.1 g/mol
InChI Key: RYHHUPOBLAATEI-UHFFFAOYSA-N
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Description

4,4’-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’ positions of the terphenyl structure. This compound is known for its applications in the synthesis of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method includes the reaction of p-terphenyl with liquid bromine in the presence of an organic solvent such as acetonitrile. The reaction is carried out at room temperature for about 48 hours, followed by purification steps involving filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-p-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-p-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dibromo-p-terphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-p-terphenyl involves its interaction with various molecular targets. In coupling reactions, the bromine atoms are activated by catalysts, facilitating the formation of carbon-carbon bonds. This process involves the generation of reactive intermediates that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dibromo-p-terphenyl is unique due to its three-ring structure, which provides greater rigidity and stability compared to biphenyl derivatives. This makes it particularly useful in the synthesis of materials that require high thermal and chemical stability .

Properties

Molecular Formula

C18H14Br2

Molecular Weight

390.1 g/mol

IUPAC Name

1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene

InChI

InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2

InChI Key

RYHHUPOBLAATEI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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